molecular formula C11H16O2 B1269760 3-(Benzyloxy)butan-1-ol CAS No. 52657-84-8

3-(Benzyloxy)butan-1-ol

Cat. No.: B1269760
CAS No.: 52657-84-8
M. Wt: 180.24 g/mol
InChI Key: SEINCOLPXCLPDL-UHFFFAOYSA-N
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Description

3-(Benzyloxy)butan-1-ol is an organic compound with the molecular formula C11H16O2. It is a colorless liquid that is often used as an intermediate in organic synthesis. The compound features a benzyloxy group attached to a butanol backbone, making it a versatile building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Benzyloxy)butan-1-ol typically involves the reaction of benzyl alcohol with butan-1-ol in the presence of a strong acid catalyst. One common method is the Williamson ether synthesis, where benzyl chloride reacts with butan-1-ol in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process includes:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form simpler alcohols using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

Scientific Research Applications

3-(Benzyloxy)butan-1-ol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)butan-1-ol involves its interaction with specific molecular targets, primarily through its benzyloxy group. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include enzymatic transformations where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

    Butan-1-ol: A simpler alcohol with similar reactivity but lacks the benzyloxy group.

    Benzyl alcohol: Contains the benzyloxy group but lacks the butanol backbone.

    4-Benzyloxy-1-butanol: Similar structure but with the benzyloxy group at a different position.

Uniqueness: 3-(Benzyloxy)butan-1-ol is unique due to its specific structural arrangement, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-phenylmethoxybutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEINCOLPXCLPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340165
Record name 3-(Benzyloxy)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52657-84-8
Record name 3-(Benzyloxy)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(benzyloxy)butan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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